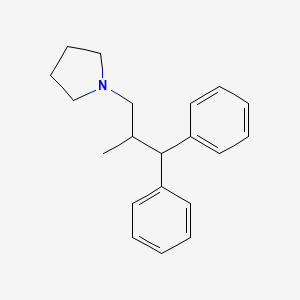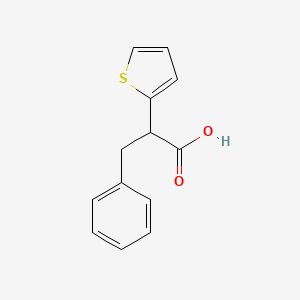
3-Phenyl-2-thiophen-2-ylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-2-thiophen-2-ylpropanoic acid is an organic compound that belongs to the class of carboxylic acids It features a phenyl group and a thiophene ring attached to a propanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-phenyl-2-thiophen-2-ylpropanoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another method involves the carboxylation of Grignard reagents, where the Grignard reagent reacts with carbon dioxide to form the carboxylic acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions: 3-Phenyl-2-thiophen-2-ylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenyl and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
3-phenyl-2-thiophen-2-ylpropanoic acid has a wide range of applications in scientific research:
Biology: The compound’s structural properties make it a candidate for studying biological interactions and pathways.
Mecanismo De Acción
The mechanism of action of 3-phenyl-2-thiophen-2-ylpropanoic acid involves its interaction with molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The exact molecular targets and pathways depend on the context of its application and are subjects of ongoing research .
Comparación Con Compuestos Similares
3-Phenylpropanoic acid: Lacks the thiophene ring, making it less versatile in certain applications.
2-Thiophen-2-ylpropanoic acid: Lacks the phenyl group, which affects its chemical reactivity and applications.
Cinnamic acid: Contains a phenyl group but differs in the position and type of functional groups.
Uniqueness: 3-phenyl-2-thiophen-2-ylpropanoic acid is unique due to the presence of both phenyl and thiophene rings, which confer distinct chemical and physical properties. This combination allows for a broader range of reactions and applications compared to similar compounds .
Propiedades
Número CAS |
91902-78-2 |
|---|---|
Fórmula molecular |
C13H12O2S |
Peso molecular |
232.30 g/mol |
Nombre IUPAC |
3-phenyl-2-thiophen-2-ylpropanoic acid |
InChI |
InChI=1S/C13H12O2S/c14-13(15)11(12-7-4-8-16-12)9-10-5-2-1-3-6-10/h1-8,11H,9H2,(H,14,15) |
Clave InChI |
DDSSZBSJRNFOJW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(C2=CC=CS2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-Bis[(4-tert-butylbenzoyl)oxy]benzoic acid](/img/structure/B14354815.png)
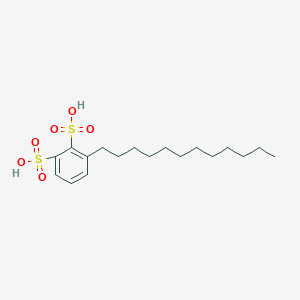

![4-Methoxy-2-[2-(pyridin-2-yl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14354832.png)
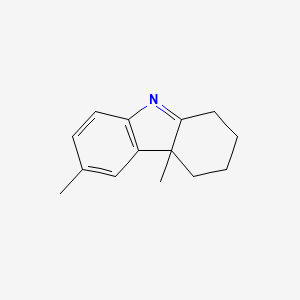
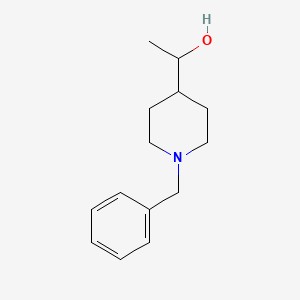
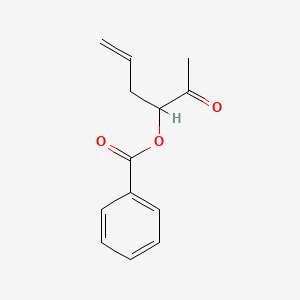
![5-Methoxy-2-phenylnaphtho[2,1-D][1,3]oxazole](/img/structure/B14354848.png)
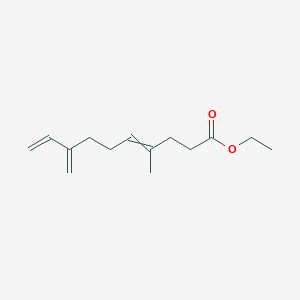
![1-[4-(Dichloromethanesulfonyl)-2-nitrophenyl]-4-methylpiperazine](/img/structure/B14354856.png)
![2,3-Dihydro-4lambda~6~-naphtho[2,1-b]thiopyran-1,4,4-trione](/img/structure/B14354857.png)
![2-Methyl-1-oxaspiro[5.5]undec-2-en-4-one](/img/structure/B14354859.png)
![2-[2-(1-Oxonaphthalen-2(1H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B14354864.png)
